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Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Disperse Red 86 is a synthetic anthraquinone dye used in the textile industry for dyeing

polyester fibers. Due to its potential for environmental release and the possible formation of

harmful metabolites, sensitive and specific analytical methods are required for its detection and

characterization. This application note provides a comprehensive overview of the mass

spectrometry-based analysis of Disperse Red 86 and its putative metabolites. The protocols

detailed below are intended to guide researchers in developing robust analytical workflows for

monitoring this compound and its degradation products in various matrices.

Chemical Properties of Disperse Red 86
Property Value

IUPAC Name
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-

yl)-4-methylbenzenesulfonamide[1]

Molecular Formula C22H18N2O5S[1]

Molecular Weight 422.45 g/mol [1]

CAS Number 81-68-5

Appearance Peach-pink powder
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Experimental Protocols
Sample Preparation: Extraction of Disperse Red 86 from
Textiles
This protocol is adapted from established methods for the extraction of disperse dyes from

textile materials.

Materials:

Textile sample

Methanol (MeOH), HPLC grade

Ultrasonic bath

Centrifuge

0.22 µm PTFE syringe filters

Procedure:

Cut the textile sample into small pieces (approximately 1-2 mm).

Weigh 1 gram of the shredded textile sample into a 50 mL conical tube.

Add 20 mL of methanol to the tube.

Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes to facilitate the

extraction of the dye.[2]

After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile

fibers.[2]

Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a

clean vial.[2]
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The filtered extract is now ready for LC-MS analysis. For quantitative analysis, the extract

may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a

suitable solvent, such as 95:5 water/methanol.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis
The following parameters provide a starting point for the chromatographic separation and mass

spectrometric detection of Disperse Red 86 and its metabolites. Optimization may be required

based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Condition

Column
C18 reverse-phase column (e.g., 100 x 2.1 mm,

1.7 µm)[2]

Mobile Phase A Water with 0.1% formic acid[2]

Mobile Phase B Acetonitrile (MeCN) with 0.1% formic acid

Gradient

Start with a suitable percentage of B, ramp up to

a high percentage of B to elute the analyte,

hold, and then return to initial conditions for re-

equilibration. A typical gradient might be: 0 min,

40% B; 7 min, 60% B; 17 min, 98% B; 24 min,

98% B.[3]

Flow Rate 0.3 mL/min[2]

Injection Volume 5-10 µL

Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:
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Parameter Recommended Condition

Ionization Mode
Electrospray Ionization (ESI), Positive and

Negative modes

Scan Type
Full Scan (for initial screening) and Tandem MS

(MS/MS) for fragmentation analysis

Capillary Voltage 3.5 - 4.5 kV

Source Temperature 120 - 150 °C

Desolvation Gas Nitrogen

Desolvation Temp. 350 - 500 °C

Collision Gas Argon

Collision Energy
Ramped (e.g., 10-40 eV) to obtain informative

fragment spectra

Data Presentation: Quantitative Data
Table 1: Mass Spectrometric Data for Disperse Red 86

Compound
Molecular
Formula

Exact Mass
[M]

[M+H]+ (m/z) [M-H]- (m/z)

Disperse Red 86 C22H18N2O5S 422.0936 423.0999 421.0873

Table 2: Predicted MS/MS Fragmentation of Disperse
Red 86
Based on the fragmentation patterns of similar sulfonated anthraquinone and arylsulfonamide

compounds, the following fragments are predicted for Disperse Red 86. A common

fragmentation pathway for arylsulfonamides involves the neutral loss of sulfur dioxide (SO2),

which corresponds to a mass difference of 64 Da.
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Precursor Ion (m/z)
Proposed
Fragment Ion (m/z)

Neutral Loss
Proposed Structure
of Fragment

423.10 ([M+H]+) 359.12 SO2 (64.96 Da) [M+H - SO2]+

423.10 ([M+H]+) 268.09
C7H7SO2 (p-

toluenesulfonyl)

[Anthraquinone

amine]+

423.10 ([M+H]+) 155.05

C15H10N2O3

(Amino-methoxy-

anthraquinone)

[p-

toluenesulfonamide]+

421.09 ([M-H]-) 357.11 SO2 (64.96 Da) [M-H - SO2]-

Table 3: Putative Metabolites of Disperse Red 86 and
their Expected Mass-to-Charge Ratios
The biodegradation of anthraquinone dyes often involves the cleavage of the anthraquinone

ring system, potentially leading to smaller aromatic molecules such as phthalic acid.

Putative
Metabolite

Molecular
Formula

Exact Mass
[M]

[M+H]+ (m/z) [M-H]- (m/z)

1-amino-2-

methoxy-

anthraquinone

C15H11NO3 253.0739 254.0812 252.0666

p-

Toluenesulfonam

ide

C7H9NO2S 171.0354 172.0427 170.0281

Phthalic acid C8H6O4 166.0266 167.0339 165.0193

Benzoic acid C7H6O2 122.0368 123.0441 121.0295

Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Disperse Red 86 from textile samples.
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Proposed Metabolic Pathway of Disperse Red 86
Caption: Proposed metabolic pathway for the biodegradation of Disperse Red 86.

Predicted MS/MS Fragmentation of Disperse Red 86
Caption: Predicted fragmentation of Disperse Red 86 in positive ion mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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